molecular formula C9H7BrCl2N2 B1651648 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine CAS No. 1313712-66-1

3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B1651648
CAS No.: 1313712-66-1
M. Wt: 293.97
InChI Key: DGLFPCAVDKQSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C9H8Br2Cl2N2. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-amino-3-bromo-6-methylpyridine with dichloromethyl methyl ether in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1313712-66-1

Molecular Formula

C9H7BrCl2N2

Molecular Weight

293.97

IUPAC Name

3-bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H7BrCl2N2/c1-5-2-3-6-13-7(9(11)12)8(10)14(6)4-5/h2-4,9H,1H3

InChI Key

DGLFPCAVDKQSNO-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(=C2Br)C(Cl)Cl)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C2Br)C(Cl)Cl)C=C1

Origin of Product

United States

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